6-Carboxyindole-3-boronic acid pinacol ester
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Overview
Description
6-Carboxyindole-3-boronic acid pinacol ester is a boronic ester derivative of indole, a heterocyclic compound. This compound is characterized by the presence of a boronic acid group at the 3-position and a carboxylic acid group at the 6-position of the indole ring, with a pinacol ester protecting group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxyindole-3-boronic acid pinacol ester typically involves the borylation of indole derivatives. One common method is the reaction of 6-carboxyindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Carboxyindole-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to a boronic acid or reduced to a borane under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Solvents like DMF, tetrahydrofuran (THF), and toluene are frequently used.
Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Carboxyindole-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Carboxyindole-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process . This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
6-Quinolineboronic acid pinacol ester: Similar in structure but with a quinoline ring instead of an indole ring.
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: Contains a piperazine and pyridine ring, offering different reactivity and applications.
Uniqueness: 6-Carboxyindole-3-boronic acid pinacol ester is unique due to the presence of both a carboxylic acid and a boronic ester group on the indole ring. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)11-8-17-12-7-9(13(18)19)5-6-10(11)12/h5-8,17H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWMLGPEOFPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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